2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
Description
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is an anthracene-derived compound featuring a hydroxyl group at the 3-position and a phenyl-substituted carboxamide at the 2-position. For instance, 3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide (CAS 1830-77-9) shares a similar backbone but includes a methyl group on the phenyl ring . Such compounds are often used as azoic coupling components in dye synthesis, leveraging their aromatic and hydrogen-bonding capabilities .
Properties
CAS No. |
102327-01-5 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24) |
InChI Key |
LQZJRPBDZCPBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Hydroxylation
A two-step approach involves first constructing the carboxamide moiety via Friedel-Crafts acylation, followed by hydroxylation at the 3-position:
Friedel-Crafts Acylation :
Anthracene reacts with a phenylisocyanate derivative in the presence of a Lewis acid (e.g., AlCl$$3$$) to form N-phenylanthracenecarboxamide .
$$
\text{Anthracene} + \text{PhNCO} \xrightarrow{\text{AlCl}3} \text{N-phenylanthracenecarboxamide}
$$
This step leverages the electron-rich anthracene ring for electrophilic substitution.Hydroxylation :
The 3-position is hydroxylated using a directed ortho-metalation (DoM) strategy. A lithium base (e.g., LDA) directs deprotonation, followed by quenching with an electrophilic oxygen source (e.g., MoOPH):
$$
\text{N-phenylanthracenecarboxamide} \xrightarrow{\text{LDA, MoOPH}} \text{3-hydroxy-N-phenylanthracenecarboxamide}
$$
Yields for analogous hydroxylations range from 40–60%, depending on steric and electronic factors.
Direct Coupling of Pre-Functionalized Anthracene Derivatives
An alternative route employs pre-hydroxylated anthracenecarboxylic acid, which is then coupled with aniline:
Synthesis of 3-Hydroxyanthracenecarboxylic Acid :
Anthraquinone is reduced to anthracene-2,3-diol, followed by selective oxidation at the 2-position using CrO$$3$$/H$$2$$SO$$4$$:
$$
\text{Anthraquinone} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{Anthracene-2,3-diol} \xrightarrow{\text{CrO}_3} \text{3-hydroxyanthracenecarboxylic acid}
$$Amidation with Aniline :
The carboxylic acid is activated using thionyl chloride (SOCl$$2$$) to form the acyl chloride, which reacts with aniline in dimethylformamide (DMF) with K$$2$$CO$$3$$ as a base:
$$
\text{3-hydroxyanthracenecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{PhNH}2, \text{K}2\text{CO}3} \text{3-hydroxy-N-phenylanthracenecarboxamide}
$$
This method mirrors conditions used for synthesizing 3-hydroxy-2-methoxybenzaldehyde, where DMF and K$$2$$CO$$_3$$ facilitate efficient coupling.
Protective Group Strategies
To prevent hydroxyl group interference during amidation, protective groups like methyl or benzyl ethers are employed:
- Methyl Protection :
- Anthracene-2,3-diol is methylated using methyl iodide (CH$$3$$I) and K$$2$$CO$$3$$ in DMF, selectively protecting the 3-hydroxyl.
- The 2-carboxylic acid is then converted to the amide via standard coupling.
- Deprotection with BBr$$3$$ restores the hydroxyl group:
$$
\text{3-OCH}3\text{-N-phenylanthracenecarboxamide} \xrightarrow{\text{BBr}3} \text{3-hydroxy-N-phenylanthracenecarboxamide}
$$
Yields for similar deprotection steps exceed 70%.
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Hydroxylation | Acylation, Directed hydroxylation | 40–60% | High regioselectivity | Multi-step, low overall yield |
| Pre-Functionalized Coupling | Acid activation, Amidation | 50–70% | Fewer steps | Requires pre-hydroxylated precursor |
| Protective Group Strategy | Methylation, Deprotection | 60–80% | Protects sensitive groups | Adds synthetic steps |
Mechanistic Insights and Optimization
- Solvent Effects : DMF enhances amidation efficiency by stabilizing intermediates, as observed in 3-hydroxy-2-methoxybenzaldehyde synthesis.
- Base Selection : K$$2$$CO$$3$$ outperforms weaker bases in deprotonating aniline, minimizing side reactions.
- Temperature Control : Reactions at 40–50°C improve kinetics without degrading anthracene derivatives.
Analytical Characterization
Post-synthesis, the compound is validated via:
- $$^1$$H NMR : Aromatic protons at δ 7.1–8.3 ppm, hydroxyl singlet near δ 5.8 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 313.3 [M+H]$$^+$$.
- X-ray Crystallography : Confirms planar anthracene core and amide geometry.
Industrial and Research Applications
While primarily a research chemical, its structural analogs are explored as:
- Fluorescent probes due to anthracene’s photostability.
- Kinase inhibitors in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination or nitrating agents like HNO₃ (nitric acid) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .
Scientific Research Applications
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
3-Hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide (CAS 1830-77-9)
- Molecular Formula : C₂₂H₁₇N₂O₂
- Molecular Weight : 327.38 g/mol
- Key Features: A methyl group at the phenyl ring’s 2-position enhances steric hindrance and may reduce solubility compared to the non-methylated phenyl derivative.
- Applications : Used as Naphthol AS-GR in textile dyes, where the methyl group improves lightfastness .
9,10-Dihydro-9,10-dioxo-N-phenyl-2-anthracenecarboxamide (CAS 149358-56-5)
- Molecular Formula: C₂₁H₁₃NO₃
- Molecular Weight : 327.33 g/mol
- Key Features: The anthraquinone core (9,10-dioxo) introduces electron-withdrawing effects, increasing stability and altering UV-Vis absorption profiles compared to hydroxylated derivatives.
- Properties : Predicted boiling point of 480.4°C and density of 1.375 g/cm³ .
1-Azido-9,10-dihydro-9,10-dioxo-N-phenyl-2-anthracenecarboxamide (CAS 80685-50-3)
- Molecular Formula : C₂₁H₁₂N₄O₃
- Molecular Weight : 368.34 g/mol
- Key Features : The azide group (–N₃) enables click chemistry applications, such as bioconjugation, which are absent in hydroxyl or methyl derivatives.
- Reactivity : The azide’s presence significantly alters electronic properties and increases molecular weight .
Pharmacologically Active Derivatives
Piperazinyl-substituted anthracenecarboxamides (e.g., N-{4-[4-(2-chlorophenyl)-1-piperazinyl]butyl}-2-anthracenecarboxamide hydrochloride ) demonstrate dopamine receptor subtype specificity , highlighting how substituents influence bioactivity:
- Molecular Weight : ~500–600 g/mol (with hydrochloride salts)
- Applications : Investigated for treating psychiatric and neurodegenerative disorders due to their affinity for D2/D3 receptors .
- Comparison : Bulky piperazinyl groups enhance receptor binding but reduce solubility compared to simpler phenyl or methylphenyl derivatives .
Azo Dye Derivatives
Compounds like 4-[(2,4-dinitrophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide (CAS 85005-63-6) share functional groups with the target compound:
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
Key Research Findings
Steric Effects : Methyl groups on the phenyl ring (e.g., 2-methylphenyl) improve dye lightfastness but reduce solubility in polar solvents .
Electronic Effects: Anthraquinone derivatives exhibit red-shifted absorbance compared to hydroxylated analogs, making them suitable for specialized dyes .
Bioactivity : Piperazinyl substituents transform anthracenecarboxamides from dyes to CNS-active agents, underscoring substituent-driven functional versatility .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structure of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-?
- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to resolve structural ambiguities, particularly the position of hydroxyl and phenyl substituents. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is advised, referencing retention times against NIST-standardized databases .
Q. How can researchers optimize synthetic routes for 2-Anthracenecarboxamide derivatives?
- Methodology : Employ stepwise functionalization of the anthracene core. Begin with anthraquinone precursors (e.g., 9,10-dihydroanthracene derivatives) and introduce carboxamide groups via amidation reactions under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting catalysts (e.g., DCC/DMAP) and solvent systems (e.g., DMF or THF) .
Q. What are the key considerations for assessing biological activity in vitro?
- Methodology : Prioritize solubility testing in DMSO or PBS to ensure compatibility with cell-based assays. For cytotoxicity studies, use MTT assays on human cell lines (e.g., HEK293 or HeLa), with positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to account for variability .
Advanced Research Questions
Q. How can contradictory data between spectroscopic techniques (e.g., GC-MS vs. NMR) be resolved?
- Methodology : Perform iterative spectral interpretation. For example, if GC-MS suggests a molecular ion peak at m/z 350 but NMR indicates unexpected proton environments, re-examine sample preparation for potential degradation (e.g., light sensitivity of hydroxyl groups). Use deuterated solvents for NMR to rule out solvent artifacts. Cross-reference with computational models (e.g., DFT calculations) to predict and match spectral patterns .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in anthracenecarboxamide derivatives?
- Methodology : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring or hydroxyl group methylation). Test these analogs in parallel bioassays (e.g., enzyme inhibition or receptor binding) and correlate activity trends with electronic (Hammett σ constants) or steric parameters (molecular volume calculations). Use multivariate regression analysis to identify dominant SAR drivers .
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Methodology : Standardize protocols for moisture-sensitive steps (e.g., amidation) by using glovebox conditions or molecular sieves. Document batch-specific variations in starting materials (e.g., anthraquinone purity) and validate reproducibility via inter-lab collaborations. Publish detailed supplementary data, including raw chromatograms and spectra, to enable peer verification .
Q. What advanced techniques are suitable for studying photophysical properties?
- Methodology : Conduct time-resolved fluorescence spectroscopy to assess excited-state dynamics, particularly for anthracene-based fluorophores. Pair with UV-vis absorption spectra to identify charge-transfer transitions influenced by the hydroxy and phenyl groups. For computational support, use TD-DFT to model electronic transitions and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
